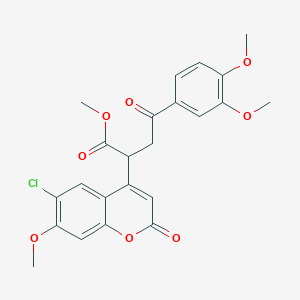
methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C23H21ClO8 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its various biological activities, including anticancer, antimicrobial, and antioxidant properties.
Structural Characteristics
The compound's molecular formula is C14H13ClO5 with a molecular weight of approximately 296.7 g/mol. The structure features a chromenone core substituted with a chloro and methoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClO5 |
| Molecular Weight | 296.7 g/mol |
| CAS Number | 1092333-78-2 |
| MDL Number | MFCD13969080 |
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials like chromenones and methoxy-substituted phenyl compounds.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values less than 10 µM in MCF-7 cells, indicating potent activity against this cell line.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging activity in DPPH assays:
- DPPH Scavenging Activity : Approximately 85% at a concentration of 50 µg/mL.
This antioxidant activity is attributed to the presence of methoxy groups in its structure, which enhance electron donation capabilities.
Case Studies
- Study on Anticancer Effects : A recent publication documented the effects of this compound on apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound significantly increased the percentage of early apoptotic cells compared to control groups.
- Antimicrobial Efficacy : Another research effort evaluated the antibacterial effects against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth more effectively than conventional antibiotics.
Properties
Molecular Formula |
C23H21ClO8 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C23H21ClO8/c1-28-18-6-5-12(7-21(18)30-3)17(25)9-15(23(27)31-4)13-10-22(26)32-19-11-20(29-2)16(24)8-14(13)19/h5-8,10-11,15H,9H2,1-4H3 |
InChI Key |
KISORVIWKJIYHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















